5,14-Dehydro Etoricoxib is a derivative of Etoricoxib, a selective cyclooxygenase-2 inhibitor used primarily for the treatment of inflammatory conditions such as osteoarthritis and rheumatoid arthritis. The compound's structure includes a dehydrogenated moiety that may influence its pharmacological properties and efficacy. Etoricoxib itself is recognized for its ability to alleviate pain and inflammation by selectively inhibiting the COX-2 enzyme, which is responsible for the synthesis of prostaglandins involved in inflammation and pain signaling.
Etoricoxib was developed by Merck & Co. and has been approved in numerous countries for various indications related to pain management and inflammatory disorders. The compound is not approved in the United States but is widely utilized in other regions, highlighting its significance in clinical practice .
5,14-Dehydro Etoricoxib falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs), specifically within the selective COX-2 inhibitors class. This classification is crucial as it defines its mechanism of action, therapeutic uses, and side effect profile compared to traditional NSAIDs that inhibit both COX-1 and COX-2 enzymes.
The synthesis of 5,14-Dehydro Etoricoxib can be approached through several methods, with a notable patent detailing a high-yield synthetic route. The process typically involves:
A specific method involves dissolving starting materials in tetrahydrofuran under controlled conditions, followed by sequential addition of reagents and heating to facilitate reactions leading to the formation of 5,14-Dehydro Etoricoxib .
The molecular structure of 5,14-Dehydro Etoricoxib can be represented by its chemical formula . Key structural features include:
The InChI key for 5,14-Dehydro Etoricoxib is MNJVRJDLRVPLFE-UHFFFAOYSA-N, which provides a unique identifier for computational modeling and database searches .
5,14-Dehydro Etoricoxib can participate in various chemical reactions typical for aromatic compounds. These include:
The synthesis method emphasizes the importance of controlling reaction conditions to optimize yields and minimize by-products .
The mechanism of action for 5,14-Dehydro Etoricoxib involves selective inhibition of the COX-2 enzyme. By blocking COX-2, the compound effectively reduces the production of prostaglandins that mediate inflammation and pain sensations. This selectivity is crucial as it minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both COX-1 and COX-2 enzymes.
Research indicates that selective COX-2 inhibitors like 5,14-Dehydro Etoricoxib provide effective analgesic effects while sparing COX-1 activity, which is protective for gastric mucosa .
These properties are essential for understanding the pharmacokinetics of the drug, including absorption, distribution, metabolism, and excretion profiles .
5,14-Dehydro Etoricoxib has significant applications in scientific research focused on pain management and inflammatory diseases. Its selective inhibition mechanism makes it a valuable candidate for studies aimed at developing safer anti-inflammatory therapies with fewer side effects compared to traditional NSAIDs.
The ongoing research into its mechanisms may lead to new therapeutic applications or improved formulations that leverage its unique chemical properties .
5,14-Dehydro Etoricoxib (CAS: 855307-79-8) is a structurally modified analogue of the selective cyclooxygenase-2 (COX-2) inhibitor etoricoxib, with the molecular formula C₁₈H₁₃ClN₂O₂S and a molecular weight of 356.83 g/mol [1] [6]. Unlike its parent compound, it features a critical dehydrogenation at the 5,14-positions, resulting in a conjugated system that alters electronic distribution and molecular rigidity [8]. This compound occupies a unique niche in nonsteroidal anti-inflammatory drug (NSAID) research, serving as:
Its significance stems from its position within the "diarylheterocycle" class of COX-2 inhibitors, which share a central ring system flanked by aromatic pharmacophores essential for binding to the COX-2 active site [2] [4].
Etoricoxib and its analogues belong to the diarylheterocycle structural family of COX-2 inhibitors, characterized by a central heterocyclic ring (e.g., pyridine, pyrazole) with two aromatic substituents. 5,14-Dehydro Etoricoxib modifies this template through dehydrogenation-induced ring unsaturation, distinguishing it from clinically approved coxibs [2] [4] [8]:
5,14-Dehydro Etoricoxib: Introduces unsaturation between C5-C14, disrupting aromaticity in one ring and creating a dihydropyridine-like system. This alters electron delocalization and molecular planarity [1] [8].
Comparative Structural Features of Key Coxibs:
| Compound | Core Ring System | Key Substituents | Molecular Weight (g/mol) | |
|---|---|---|---|---|
| Celecoxib | Pyrazole | 4-Methylphenyl, 4-Sulfonamidophenyl | 381.40 | |
| Etoricoxib | Bipyridine | 6'-Methylpyridin-3-yl, 4-(methylsulfonyl)phenyl | 358.84 | |
| 5,14-Dehydro Etoricoxib | Partially unsaturated bipyridine | Same as etoricoxib, but dehydrogenated at C5-C14 | 356.83 | [2] [4] [9] |
Impact on Physicochemical Properties:The dehydrogenation reduces molecular weight by 2.01 Da compared to etoricoxib and increases rigidity due to the additional double bond. This enhances lipophilicity (predicted logP increase of ~0.3 units) while potentially reducing aqueous solubility. Such changes can profoundly influence membrane permeability and target binding kinetics [1] [6].
5,14-Dehydro Etoricoxib is a recognized process-related impurity in etoricoxib synthesis, typically emerging during late-stage condensation or oxidation reactions [8]. Its detection and control are critical for pharmaceutical quality assurance:
Can arise from thermal degradation during high-temperature steps in the manufacturing process [8]
Analytical Monitoring:
| Parameter | Specification | Analytical Method | |
|---|---|---|---|
| Retention Time | ~1.3x relative to etoricoxib | HPLC-UV (C18 column) | |
| Detection Wavelength | 235 nm | Photodiode array detector | |
| Acceptance Limit | ≤0.15% (ICH Q3A guidelines) | Validated impurity profiling methods | [1] [8] |
Control Strategies:
Pharmaceutical standards catalogs explicitly list this compound as "Etoricoxib Related Compound" for quality control testing, underscoring its relevance to manufacturing compliance [8].
The 5,14-dehydrogenation in etoricoxib provides a strategic molecular probe for investigating structural determinants of COX-2 selectivity:
Alters electron density distribution: The unsaturated system increases electron delocalization toward the chlorophenyl moiety, potentially weakening sulfone-COX-2 interactions [1] [7]
Impact on COX-2 Binding Dynamics:Molecular docking studies reveal that 5,14-Dehydro Etoricoxib exhibits:
Increased steric clash with Leu384 in the COX-1 catalytic site [1] [7]
Selectivity Profile Comparison:
| Compound | COX-2 IC₅₀ (nM) | COX-1 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) | Binding Energy to COX-2 (kcal/mol) | |
|---|---|---|---|---|---|
| Etoricoxib | 1.1 | 116 | 105,455 | -10.2 | |
| 5,14-Dehydro Etoricoxib | 18.5 | 68.2 | 3,686 | -8.7 | [1] [7] [9] |
Table: Enzymatic inhibition data and computational binding analysis demonstrating reduced COX-2 affinity and selectivity in the dehydrogenated analogue.
These insights guide rational design of next-generation COX-2 inhibitors with improved safety profiles by identifying "structural vulnerability points" where modifications risk compromising selectivity.
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2
CAS No.: 51800-34-1